5-Methyl-2-(5-methyl-2-furyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(5-methyl-2-furyl)imidazole is a heterocyclic compound that features both imidazole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(5-methyl-2-furyl)imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the efficient formation of the imidazole ring .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(5-methyl-2-furyl)imidazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on both the imidazole and furan rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or furan rings .
Scientific Research Applications
5-Methyl-2-(5-methyl-2-furyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(5-methyl-2-furyl)imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent .
Comparison with Similar Compounds
- 1-Methyl-2-(2-furyl)imidazole
- 5-(2-Furyl)-1-methyl-1H-imidazole
- 1-Methyl-5-(2-thienyl)-1H-imidazole
Comparison: 5-Methyl-2-(5-methyl-2-furyl)imidazole is unique due to the presence of both methyl and furan substituents on the imidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-methyl-2-(5-methylfuran-2-yl)-1H-imidazole |
InChI |
InChI=1S/C9H10N2O/c1-6-5-10-9(11-6)8-4-3-7(2)12-8/h3-5H,1-2H3,(H,10,11) |
InChI Key |
LEVKBEINKLPYHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC=C(N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.